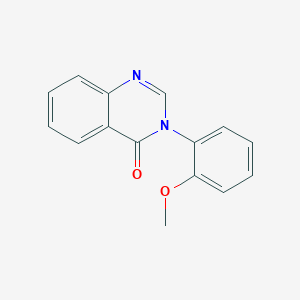

3-(2-methoxyphenyl)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-メトキシフェニル)キナゾリン-4(3H)-オン: 2-メトキシ-3-(2-メトキシフェニル)キナゾリン-4(3H)-オン は、興味深い構造を持つ複素環式化合物です。詳しく見てみましょう。

-

キナゾリンオン骨格: キナゾリンオン骨格は、4位にカルボニル基(C=O)が結合したキナゾリン環で構成されています。キナゾリンオンは、多様な生物活性を示し、医薬品化学分野で注目されています。

-

置換基: この化合物は、フェニル環の2位にメトキシ基(OCH₃)を持っています。この置換基は、この化合物のユニークさを高めています。

2. 製法

合成経路: 3-(2-メトキシフェニル)キナゾリン-4(3H)-オンの合成には、いくつかの経路があります。注目すべき方法の一つは、アントラニルアミド (2-アミノベンズアミド)とアルデヒド/ケトン を室温の水溶液中で反応させる方法です。 グラフェンオキシド (GO) ナノシートはこの変換に対して効率的な触媒として機能します .

工業生産: 工業規模での生産方法は異なる場合がありますが、上記に示した合成経路を大規模生産に適合させることができます。反応条件、触媒量、スケーラビリティの検討は重要です。

3. 化学反応解析

反応性: 3-(2-メトキシフェニル)キナゾリン-4(3H)-オンは、さまざまな化学反応に関与します。

酸化: 酸化反応を起こす可能性があります。

還元: 還元プロセスは可能です。

置換: さまざまな位置で置換反応が起こる可能性があります。

試薬: 一般的な試薬には、酸化剤(例:KMnO₄)、還元剤(例:NaBH₄)、求核剤(例:アミン)などがあります。

条件: 反応は、穏やかな条件(室温またはわずかに高温)で行われます。

主な生成物: 特定の生成物は、反応条件によって異なります。例えば、酸化によりキナゾリン-4(3H)-オン誘導体が生成され、還元により2,3-ジヒドロキナゾリンオンが生成される可能性があります。

準備方法

Synthetic Routes: Several synthetic routes lead to the formation of 3-(2-methoxyphenyl)quinazolin-4(3H)-one. One notable method involves the reaction between anthranilamide (2-aminobenzamide) and an aldehyde/ketone in an aqueous medium at room temperature. Graphene oxide (GO) nanosheets serve as an efficient catalyst for this transformation .

Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, catalyst loading, and scalability considerations are crucial.

化学反応の分析

Reactivity: 3-(2-methoxyphenyl)quinazolin-4(3H)-one participates in various chemical reactions:

Oxidation: It can undergo oxidation reactions.

Reduction: Reduction processes are feasible.

Substitution: Substitution reactions at different positions are possible.

Reagents: Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Conditions: Reactions occur under mild conditions (room temperature or slightly elevated temperatures).

Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield quinazolin-4(3H)-one derivatives, while reduction could lead to 2,3-dihydroquinazolinones.

科学的研究の応用

3-(2-メトキシフェニル)キナゾリン-4(3H)-オンは、次のような分野で応用されています。

医薬品化学: 研究者たちは、この化合物が多様な生物活性を示すことから、薬剤骨格としての可能性を探っています。

生物学: この化合物は、細胞プロセスを研究するためのプローブとして使用される可能性があります。

産業: この化合物の誘導体は、工業的な用途(例:農薬、染料)を持つ可能性があります。

作用機序

この化合物の作用機序は、特定の分子標的または経路との相互作用を伴うと考えられます。これらの詳細を解明するには、さらなる研究が必要です。

類似化合物との比較

3-(2-メトキシフェニル)キナゾリン-4(3H)-オンはユニークな化合物ですが、他のキナゾリンオンと共通の特徴を持っています。注目すべき類似化合物には、以下のようなものがあります。

キナゾリン-4(3H)-オン: 非置換の母化合物です。

2-メトキシキナゾリン: カルボニル基はありませんが、キナゾリン骨格を共有しています。

特性

分子式 |

C15H12N2O2 |

|---|---|

分子量 |

252.27 g/mol |

IUPAC名 |

3-(2-methoxyphenyl)quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O2/c1-19-14-9-5-4-8-13(14)17-10-16-12-7-3-2-6-11(12)15(17)18/h2-10H,1H3 |

InChIキー |

WZNBMDMHSBQFSA-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。